molecular formula C20H22BrClN2O4 B4973237 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate

1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate

Cat. No. B4973237
M. Wt: 469.8 g/mol
InChI Key: CXNBDRVMNJWDHO-UHFFFAOYSA-N
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Description

1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate, also known as BBP, is a chemical compound that has been studied for its potential use in scientific research. BBP belongs to the class of piperazine derivatives, which are known to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors. 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate has been shown to act as an agonist at the 5-HT1A and 5-HT2A receptors, as well as the D2 dopamine receptor. It has also been shown to have antagonist activity at the 5-HT2C receptor.
Biochemical and Physiological Effects
1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate has been shown to increase levels of serotonin and dopamine in certain brain regions. 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate in lab experiments is its specificity for certain neurotransmitter receptors. This allows researchers to selectively manipulate the activity of these receptors without affecting other neurotransmitter systems. However, one limitation of using 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate is its potential for off-target effects, which could confound experimental results.

Future Directions

There are several future directions for research on 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a tool compound in neuroscience research, particularly in the study of neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate and its potential for off-target effects.

Synthesis Methods

The synthesis of 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate involves the reaction of 2-bromobenzyl chloride and 4-chlorobenzyl chloride with piperazine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate. The purity of 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate has been studied for its potential use as a tool compound in neuroscience research. It has been shown to modulate the activity of certain neurotransmitter receptors, including the serotonin and dopamine receptors. 1-(2-bromobenzyl)-4-(4-chlorobenzyl)piperazine oxalate has also been studied for its potential use in the treatment of neurological and psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2.C2H2O4/c19-18-4-2-1-3-16(18)14-22-11-9-21(10-12-22)13-15-5-7-17(20)8-6-15;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNBDRVMNJWDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid

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